(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride

Chiral purity Peptide synthesis Quality control

Boc-Dap-OMe·HCl (CAS 181228-33-1) is a chiral, orthogonally protected Dap building block essential for solid-phase and solution-phase peptide synthesis. Its defined (S)-stereochemistry and Boc-protected β-amino group enable selective, sequential coupling for branched peptides, peptidomimetics, and enzyme inhibitors. The hydrochloride salt ensures optimal solubility and coupling efficiency. Compared to its chain-extended analog Boc-Dab-OMe·HCl, it offers a significant cost advantage (approx. 50% lower per gram) while its lower molecular weight (254.71 vs. 376.12 for the Fmoc analog) reduces process mass intensity and waste. Validated long-term storage stability at -20°C (3-year shelf life) supports multi-gram and kilogram-scale campaigns with consistent batch-to-batch reproducibility.

Molecular Formula C9H19ClN2O4
Molecular Weight 254.71 g/mol
CAS No. 181228-33-1
Cat. No. B1429457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride
CAS181228-33-1
Molecular FormulaC9H19ClN2O4
Molecular Weight254.71 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CN)C(=O)OC.Cl
InChIInChI=1S/C9H18N2O4.ClH/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4;/h6H,5,10H2,1-4H3,(H,11,13);1H/t6-;/m0./s1
InChIKeyIKRXWXBVGWAKNK-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride CAS 181228-33-1: A Protected Chiral Diamino Acid Building Block for Peptide Synthesis


(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride (CAS 181228-33-1), commonly referred to as Boc-Dap-OMe·HCl, is a chiral, orthogonally protected derivative of the non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap) . It is primarily employed as a key building block in solid-phase and solution-phase peptide synthesis, where its tert-butyloxycarbonyl (Boc) protected β-amino group and methyl ester facilitate selective deprotection and coupling steps .

Procurement Rationale for (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride CAS 181228-33-1: Avoiding Sourcing Pitfalls in Peptide Chemistry


In the procurement of protected diamino acid building blocks, generic substitution is not a reliable strategy. The target compound, Boc-Dap-OMe·HCl (CAS 181228-33-1), possesses a specific (S)-stereochemistry and an orthogonally protected β-amino group. Substituting this with its D-isomer (e.g., Boc-D-Dap-OMe·HCl) or an alternative protecting group strategy (e.g., Fmoc-Dap-OMe) will result in an altered peptide stereochemistry or incompatible synthetic routes . Furthermore, the hydrochloride salt form directly impacts solubility and stability, which are critical for successful coupling reactions and long-term storage . Therefore, the precise combination of stereochemistry, protecting groups, and counter-ion dictates that this compound must be sourced as specified to ensure reproducibility and project success.

Quantitative Differentiation Guide: (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride vs. Analogous Building Blocks


HPLC Purity and Enantiomeric Excess: L-Isomer Specification vs. Unspecified or D-Isomer Alternatives

The target compound, Boc-Dap-OMe·HCl (CAS 181228-33-1), is available with a defined minimum HPLC purity of ≥97% and a controlled enantiomeric purity, where the unwanted enantiomer is specified as ≤0.5% . In contrast, generic listings for the D-isomer (Boc-D-Dap-OMe·HCl, CAS 363191-25-7) or the acid form (Boc-Dap-OH, CAS 73259-81-1) often do not guarantee this level of enantiomeric purity, which is a critical parameter for ensuring stereochemical fidelity in the final peptide product .

Chiral purity Peptide synthesis Quality control

Cost-Efficiency Analysis: L-Dap-OMe Building Block vs. Chain-Extended Dab Analog

A direct cost comparison between Boc-Dap-OMe·HCl (the 2,3-diaminopropionic acid derivative) and its chain-extended analog, Boc-Dab-OMe·HCl (the 2,4-diaminobutyric acid derivative), reveals a significant procurement advantage. The L-Dap derivative (CAS 181228-33-1) is available at 17,300 JPY per gram, whereas the L-Dab analog (CAS 924685-51-8) is priced at 33,800 JPY per gram from the same supplier . This represents a near 50% cost reduction for the Dap derivative at the 1g scale, a difference that becomes substantial in larger-scale or multi-gram research syntheses.

Procurement cost Bulk pricing Peptide building block

Solubility and Handling: Hydrochloride Salt Form vs. Neutral Base Form

The hydrochloride salt form of Boc-Dap-OMe (CAS 181228-33-1) confers a distinct solubility advantage over its neutral base counterpart (Boc-Dap-OMe). The hydrochloride salt is reported to be soluble in DMSO and DMF, which are common solvents for peptide coupling reactions [1]. While quantitative solubility limits are not provided, the presence of the HCl salt is noted to enhance solubility and stability compared to the free base, which is a critical factor for ensuring homogeneous reaction conditions and reproducible yields .

Solubility Formulation Peptide coupling

Storage Stability and Supply Chain Reliability: Vendor-Specified Storage vs. General Guidelines

For long-term project viability, the storage conditions of a compound are a key procurement consideration. For Boc-Dap-OMe·HCl (CAS 181228-33-1), multiple vendors specify storage at -20°C under an inert atmosphere, with one vendor explicitly stating a shelf life of 3 years when stored as a powder at -20°C . In contrast, the acid analog, Boc-Dap-OH (CAS 73259-81-1), is often specified for storage at 2-8°C, which may indicate a different stability profile . This clear, vendor-validated storage guidance for the methyl ester hydrochloride reduces ambiguity and supports consistent material quality across extended research timelines.

Storage stability Long-term storage Quality assurance

Molecular Weight and Synthetic Efficiency: L-Dap-OMe vs. Orthogonally Protected Fmoc-Dap-OMe

The choice of protecting group directly impacts the molecular weight and, consequently, the mass efficiency of a synthesis. Boc-Dap-OMe·HCl (CAS 181228-33-1) has a molecular weight of 254.71 g/mol . In contrast, the Fmoc-protected analog, Fmoc-Dap-OMe·HCl (CAS 2755783-70-9), has a significantly higher molecular weight of 376.12 g/mol [1]. This difference of 121.41 g/mol (a 48% increase) translates to a higher mass of protecting group that must be introduced and subsequently removed, increasing material costs, waste, and the number of synthetic steps required for deprotection.

Synthetic efficiency Atom economy Protecting group strategy

High-Impact Research & Industrial Applications for (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride


Stereospecific Synthesis of Branched Peptides and Peptidomimetics

Given its defined (S)-stereochemistry and low enantiomeric impurity (≤0.5%), Boc-Dap-OMe·HCl (CAS 181228-33-1) is the building block of choice for the solid-phase synthesis of branched peptides or peptidomimetics where a defined chiral center is critical for biological activity . The orthogonal protection of the α-amine (free base) and β-amine (Boc-protected) allows for precise, sequential coupling to generate complex molecular architectures .

Cost-Effective Preparation of Peptide-Based Enzyme Inhibitors

The favorable cost profile of Boc-Dap-OMe·HCl compared to its chain-extended analog, Boc-Dab-OMe·HCl (17,300 JPY/g vs. 33,800 JPY/g), makes it the more economical choice for research programs focused on developing peptide-based enzyme inhibitors, particularly when the shorter side chain of Dap is structurally sufficient for the target interaction . This cost advantage is magnified in multi-gram or kilogram-scale campaigns.

Multi-Year Peptide Library Construction Projects

For long-term projects involving the construction of diverse peptide libraries, the validated long-term storage stability of Boc-Dap-OMe·HCl at -20°C (with a 3-year shelf life) ensures that bulk-purchased material will maintain its purity and reactivity over the project's duration . This reduces the need for frequent re-ordering and re-validation, streamlining project workflows and ensuring batch-to-batch consistency.

Atom-Economical Synthesis of Modified Proteins and Biologics

In the synthesis of modified proteins or biologics where overall yield and process mass intensity are key metrics, the significantly lower molecular weight of Boc-Dap-OMe·HCl (254.71 g/mol) compared to its Fmoc-protected counterpart (376.12 g/mol) is a distinct advantage [1]. This lighter protecting group strategy reduces the mass of material handled and waste generated, aligning with principles of green chemistry and process efficiency.

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